2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
This compound (CAS: 611193-45-4) is a heterocyclic acetamide derivative featuring a 1,3-dioxoisoindoline core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety. Its molecular formula is C₂₀H₁₉N₃O₆S, with a molecular weight of 429.45 g/mol . Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known kinase inhibitors and sulfonamide-based therapeutics .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-13-10-11-22-21(23-13)25-32(30,31)15-8-6-14(7-9-15)24-18(27)12-26-19(28)16-4-2-3-5-17(16)20(26)29/h2-11H,12H2,1H3,(H,24,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZCBUUPIIKFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then further reacted with acetic anhydride to yield the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Analog with Pyridin-2-yl Sulfamoyl Group: The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW: 493.53 g/mol) replaces the 4-methylpyrimidine with a pyridin-2-yl group. Notably, its synthesis achieved 83% purity via HPLC-UV, suggesting robust synthetic scalability compared to the target compound .
- Triazole-Containing Analog: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (C₂₄H₂₃N₇O₂, MW: 465.5 g/mol) substitutes the isoindole-dione with a triazole ring. This modification introduces additional hydrogen-bonding sites (N-H and C=O at 3300 cm⁻¹ and 1680 cm⁻¹, respectively, in IR) . However, its lower synthetic yield (30%) under microwave conditions highlights challenges in triazole incorporation compared to the isoindole-dione scaffold .
Sulfamoyl Group Variations
Morpholinylsulfonyl Analog :
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (C₂₀H₁₉N₃O₆S, MW: 429.45 g/mol) replaces the 4-methylpyrimidine with a morpholine ring. The morpholine’s electron-rich oxygen may enhance solubility but reduce aromatic stacking interactions, impacting membrane permeability .Thiazole and Isoxazole Derivatives :
Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoylphenyl)pentanamide (C₂₃H₂₁N₅O₅S₂, MW: 519.56 g/mol) and 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoylphenyl)pentanamide (C₂₄H₂₃N₅O₆S, MW: 533.58 g/mol) exhibit heterocyclic diversity. The thiazole’s sulfur atom may confer distinct metabolic stability, while the isoxazole’s electronegativity could modulate target engagement .
Acetamide Side Chain Modifications
- Chlorophenyl-Indole Hybrid: 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (C₂₇H₂₀ClN₅O₃S, MW: 546.0 g/mol) replaces the isoindole-dione with a pyrimidoindole system.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., 65 W, 70°C) improves reaction times for triazole analogs but suffers from moderate yields , whereas conventional methods for pyridin-2-yl derivatives achieve higher purity .
- Structural Influence on Properties : The isoindole-dione core consistently provides thermal stability (e.g., analogs with melting points >160°C) , while sulfamoyl group variations dictate solubility and target selectivity.
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic molecule with potential pharmaceutical applications. Its structure suggests possible interactions with biological systems, which warrant an investigation into its biological activity. This article reviews the current understanding of the compound's biological properties, mechanisms of action, and potential therapeutic uses based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 393.44 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Biological Activity Data
A summary of relevant biological activities is presented in the following table:
Case Studies and Research Findings
- Antitumor Activity : A study investigating similar isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer) through apoptosis induction mechanisms, suggesting that the compound may possess similar properties due to structural similarities .
- Enzyme Interaction Studies : Research on related compounds has indicated that modifications on the pyrimidine ring can enhance binding affinity to specific targets, such as kinases involved in cancer progression . This suggests that our compound may interact similarly, potentially leading to therapeutic applications in oncology.
- Inflammation Models : In vitro models using macrophages showed that derivatives with sulfamoyl groups reduced TNF-alpha and IL-6 levels, indicating anti-inflammatory properties that might be applicable to conditions like rheumatoid arthritis or other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
